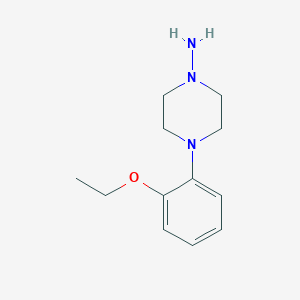

4-(2-Ethoxyphenyl)piperazin-1-amine

Übersicht

Beschreibung

“4-(2-Ethoxyphenyl)piperazin-1-amine” is a chemical compound . It is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(2-Ethoxyphenyl)piperazin-1-amine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenyl)piperazin-1-amine” can be analyzed using various techniques such as EDS and Mass Spectroscopy Investigations , Cell Surface Biotinylation and Internalization Assay , and Comparative Analysis of Structures, α1-AR Affinity, Docking Simulations, Molecular Dynamics, and the Distribution of Electrostatic Potential .Chemical Reactions Analysis

The chemical reactions involving “4-(2-Ethoxyphenyl)piperazin-1-amine” can be analyzed through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to protected piperazines . Other reactions involve the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Ethoxyphenyl)piperazin-1-amine” can be analyzed using various techniques. The compound has a molecular weight of 221.3 g/mol. Other properties such as density and solubility can be determined using standard laboratory techniques .Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonist

The compound has been studied for its potential as a ligand for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors, and their activation or blockade is a major therapeutic approach for the treatment of numerous disorders .

Treatment of Cardiac Disorders

The compound’s interaction with alpha1-adrenergic receptors can be used in the treatment of cardiac disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .

Treatment of Respiratory Disorders

The compound could potentially be used in the treatment of respiratory disorders like asthma and anaphylaxis due to its interaction with alpha1-adrenergic receptors .

Treatment of Neurological Conditions

The alpha1-adrenergic receptors, which this compound interacts with, are a significant target for various neurological conditions treatment . This makes the compound a potential candidate for new central nervous system (CNS) drug discovery .

Treatment of Prostate Disorders

The compound could potentially be used in the treatment of benign prostate hyperplasia due to its interaction with alpha1-adrenergic receptors .

Treatment of Depression

The compound’s interaction with alpha1-adrenergic receptors can be used in the treatment of depression .

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Ethoxyphenyl)piperazin-1-amine are the Alpha1-Adrenergic Receptors (α1-AR) and Monoamine Oxidase B (MAO-B) . The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for various neurological conditions treatment . MAO-B is an enzyme that causes the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

4-(2-Ethoxyphenyl)piperazin-1-amine interacts with its targets by binding to them. It shows affinity towards α1-ARs and inhibits the activity of MAO-B . The binding of this compound to α1-ARs and MAO-B leads to changes in their function, which can result in therapeutic effects.

Biochemical Pathways

The interaction of 4-(2-Ethoxyphenyl)piperazin-1-amine with α1-ARs affects the adrenergic signaling pathway . This pathway plays a key role in various physiological processes, including cardiac function and smooth muscle contraction . The inhibition of MAO-B by this compound prevents the breakdown of dopamine, thereby increasing its levels in the brain .

Pharmacokinetics

The pharmacokinetic properties of 4-(2-Ethoxyphenyl)piperazin-1-amine, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of 4-(2-Ethoxyphenyl)piperazin-1-amine’s action include the modulation of α1-AR activity and the inhibition of MAO-B . These effects can lead to the relaxation of smooth muscles and an increase in dopamine levels, respectively .

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-12-6-4-3-5-11(12)14-7-9-15(13)10-8-14/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPSGOJXDOMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenyl)piperazin-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)

![2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478943.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)

![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)

![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)

![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478957.png)

![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)

![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)

![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)